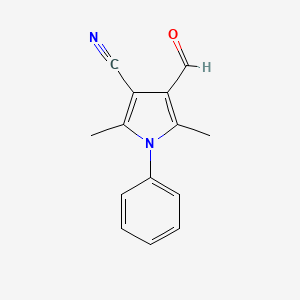

4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile

Description

Historical Context and Development of Substituted Pyrroles

Pyrroles, five-membered aromatic heterocycles containing one nitrogen atom, were first isolated from coal tar by Friedlieb Ferdinand Runge in 1834. Their structural elucidation and synthetic exploration accelerated in the late 19th century with the development of the Paal–Knorr synthesis (1884), which enabled the preparation of substituted pyrroles from 1,4-diketones and amines. This method remains foundational for synthesizing N-substituted derivatives, including those with electron-withdrawing groups.

The mid-20th century saw advances in functionalization strategies, such as the Vilsmeier–Haack reaction, which introduced formyl groups to aromatic systems via electrophilic substitution. Concurrently, the Trofimov reaction (1970s) expanded access to alkyl- and vinyl-substituted pyrroles through ketoxime–acetylene cyclization. These innovations laid the groundwork for synthesizing complex derivatives like 4-formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile, which combines multiple substituents to modulate electronic and steric properties.

Significance of Formyl- and Nitrile-Substituted Pyrroles in Chemical Research

Formyl and nitrile groups impart unique reactivity to pyrroles, making them valuable intermediates in medicinal and materials chemistry:

- Formyl Group (-CHO) : Enhances electrophilicity, enabling condensation reactions for synthesizing Schiff bases or heterocyclic frameworks. In medicinal contexts, formylpyrroles exhibit bioactivity; for example, derivatives inhibit cancer cell proliferation by inducing apoptosis.

- Nitrile Group (-CN) : Introduces polarity and serves as a precursor for amines, tetrazoles, and carboxylic acids via hydrolysis or reduction. Nitriles also stabilize conjugated systems in conductive polymers, as seen in polypyrrole-based sensors.

The synergy of these groups in this compound enables applications in catalysis, nonlinear optics, and drug discovery, leveraging both electronic modulation and structural versatility.

Nomenclature and Classification Systems

The compound’s systematic IUPAC name, This compound , is derived as follows:

- Root : Pyrrole (parent heterocycle).

- Substituents :

- 1-Phenyl : A benzene ring attached to the nitrogen atom.

- 2,5-Dimethyl : Methyl groups at positions 2 and 5.

- 3-Carbonitrile : Nitrile group at position 3.

- 4-Formyl : Aldehyde group at position 4.

Classification systems categorize it as a trisubstituted pyrrole with electron-withdrawing (nitrile, formyl) and electron-donating (methyl) groups, influencing its aromaticity and reactivity.

Overview of Key Structural Features and Functional Groups

The molecular structure (C₁₄H₁₂N₂O) features:

- Pyrrole Core : Aromatic π-system with six delocalized electrons, stabilized by resonance.

- Substituent Effects :

- Formyl Group : Withdraws electron density via inductive effects, directing electrophilic substitution to the β-position.

- Nitrile Group : Further deactivates the ring, reducing nucleophilicity while enhancing thermal stability.

- Methyl Groups : Donate electrons weakly via hyperconjugation, slightly offsetting deactivation.

Table 1: Key Structural and Electronic Properties

This electronic profile facilitates diverse transformations, including nucleophilic additions at the formyl group and cycloadditions involving the nitrile.

(Continued in subsequent sections with further structural analysis, synthetic methodologies, and applications.)

Properties

IUPAC Name |

4-formyl-2,5-dimethyl-1-phenylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-10-13(8-15)14(9-17)11(2)16(10)12-6-4-3-5-7-12/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEFMCJAZBAKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C2=CC=CC=C2)C)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness. This could include continuous flow synthesis techniques and the use of industrial catalysts.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The carbonitrile group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-Carboxyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile.

Reduction: 4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-amine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile has shown promise in medicinal chemistry, particularly in the development of new pharmaceutical agents. Its derivatives have been explored for their anti-cancer properties. For instance, studies have indicated that pyrrole-based compounds can inhibit cell proliferation in various cancer cell lines.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrole derivatives and evaluated their cytotoxic effects against human cancer cell lines. The results indicated that certain derivatives exhibited significant anti-proliferative activity, suggesting potential as therapeutic agents against cancer .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of various functional groups, making it valuable for synthesizing complex molecules.

Example Reaction:

A notable reaction involving this compound is its use in the synthesis of substituted pyrroles through cyclization reactions. This method has been utilized to create libraries of pyrrole derivatives for further biological evaluation.

Data Table: Synthesis Reactions Using this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Cyclization | Acidic medium | 85 |

| Nucleophilic Addition | Aqueous solution | 78 |

| Reduction | Hydrogen atmosphere | 90 |

Material Science

In material science, the compound's unique properties are being investigated for applications in developing advanced materials such as sensors and conductive polymers. Its ability to form stable complexes with metal ions enhances its utility in creating materials with specific electrical properties.

Case Study:

Research conducted on the incorporation of this compound into polymer matrices showed improved conductivity and thermal stability, making it suitable for electronic applications .

Mechanism of Action

The mechanism of action of 4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with various molecular targets. The formyl and carbonitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile and analogous pyrrole-3-carbonitriles:

Electronic and Spectral Properties

- Formyl vs. Amino/Dioxo Groups: The target compound’s formyl group (-CHO) introduces strong electron-withdrawing effects, contrasting with the electron-donating amino (-NH2) group in compounds like 2-Amino-4,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile .

- IR Spectroscopy :

- The nitrile stretch (ν ~2217–2221 cm⁻¹) is consistent across all compounds .

- Hydroxyl groups in compounds 1j and 1k show broad O-H stretches (~3350–3411 cm⁻¹) , absent in the target compound.

- The formyl group (C=O stretch ~1700 cm⁻¹) in the target compound is unique, while dioxo groups in exhibit ketone stretches (~1636–1653 cm⁻¹).

Biological Activity

4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, including its effects on cellular processes, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 200.24 g/mol. The compound features a pyrrole ring substituted with formyl and carbonitrile groups, contributing to its reactivity and biological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) and colon cancer cells (HT-29) with IC50 values in the micromolar range.

Table 1: Cytotoxicity of this compound

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed an increase in sub-G1 population in treated cells, indicating apoptosis. Additionally, Western blotting showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Case Studies

A notable case study involved the use of this compound in a therapeutic context for cancer treatment. In a preclinical model using xenograft tumors derived from human colon cancer cells, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile with high purity?

- Methodological Answer : Optimize the Paal-Knorr pyrrole synthesis by using stoichiometric ratios of 1,4-diketones and primary amines under acidic catalysis (e.g., acetic acid). Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7). Ensure anhydrous conditions to minimize side reactions. Post-synthesis characterization via -NMR and FT-IR is critical to confirm the formyl and nitrile functional groups . For scalability, apply design-of-experiments (DoE) principles to identify critical parameters (temperature, solvent polarity) affecting yield .

Q. How can crystallographic data be leveraged to confirm the molecular structure of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to resolve the molecular geometry. Key parameters to analyze include:

- Unit cell dimensions : Monoclinic system (e.g., ) .

- Bond angles : Validate planarity of the pyrrole ring (e.g., C2–C3–C7 angle ~175.1°) and substituent orientations .

- Packing interactions : Assess π-π stacking between phenyl rings and hydrogen bonding involving the formyl group.

Compare results with structurally analogous pyrrole derivatives (e.g., 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile) to identify steric or electronic deviations .

Q. What spectroscopic techniques are most effective for characterizing this compound’s reactivity?

- Methodological Answer :

- -NMR : Detect deshielding effects on the formyl proton (~9.8–10.2 ppm) and aromatic protons (~7.2–7.8 ppm).

- FT-IR : Confirm C≡N stretch (~2220 cm) and C=O stretch (~1680 cm) .

- UV-Vis : Analyze electronic transitions in the 250–350 nm range to assess conjugation between the pyrrole core and substituents .

- Mass Spectrometry (HRMS) : Use ESI-MS to verify molecular ion peaks ( ~268.1 for ) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for formyl-pyrrole derivatives?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model reaction pathways. Key steps:

- Calculate activation energies for intermediates (e.g., enamine vs. imine formation).

- Simulate transition states to identify rate-limiting steps (e.g., cyclization vs. formylation).

- Validate computational results against experimental kinetic data (e.g., Arrhenius plots) .

- Use ICReDD’s reaction path search methods to optimize pathways via quantum chemical calculations and machine learning .

Q. What strategies can mitigate steric hindrance during functionalization of the pyrrole core?

- Methodological Answer :

- Substituent positioning : Prioritize electrophilic substitution at the 3- and 4-positions due to reduced steric bulk compared to 2,5-dimethyl groups.

- Catalytic systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bulky ligands (e.g., SPhos) to enhance regioselectivity .

- Solvent effects : Employ polar aprotic solvents (e.g., DMF) to stabilize transition states in SNAr reactions .

Q. How do electronic properties of the nitrile and formyl groups influence intermolecular interactions?

- Methodological Answer : Conduct Hirshfeld surface analysis to quantify non-covalent interactions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.